6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2,2-dimethyl-3H-chromen-4-one
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Description
The compound “6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2,2-dimethyl-3H-chromen-4-one” is a chemical compound with the molecular formula C18H23NO3 and a molecular weight of 301.386. It is an acyl derivative of aziridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is based on an aziridine ring, which is a three-membered heterocycle containing a nitrogen atom . The aziridine ring is known for its high reactivity towards nucleophiles due to its high strain energy .Chemical Reactions Analysis
Aziridine-2-carboxylic acid derivatives are known to be reactive towards nucleophiles, mainly proceeding with ring opening and generation of alkylated products . This reaction is promoted by the high strain energy of the aziridine ring .Mechanism of Action
The mechanism of action of aziridine-2-carboxylic acid derivatives is speculated to be related to their ability to selectively alkylate only thiol groups of cancer cell surface proteins under physiological pH . This suggests that their antitumor and immunostimulatory activity may be associated with inhibition of extracellular cysteine-containing proteins of cancer cells .
Future Directions
properties
IUPAC Name |
6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2,2-dimethyl-3H-chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-18(2)8-16(20)15-7-14(5-6-17(15)22-18)21-11-13-10-19(13)9-12-3-4-12/h5-7,12-13H,3-4,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIJZJPZYWUZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)OCC3CN3CC4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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